Cdk1/2 Inhibitor III is a potent and selective inhibitor of cyclin-dependent kinases 1 and 2 (CDK1/2) [, , ]. CDK1/2 are crucial regulators of the cell cycle, playing essential roles in cell cycle progression and proliferation [, , , ]. Dysregulation of CDK1/2 is implicated in the development and progression of various cancers, making them attractive targets for anticancer therapies [, , , ]. Cdk1/2 Inhibitor III has been utilized in scientific research to investigate the roles of CDK1/2 in various cellular processes, particularly in the context of cancer cell biology [, , ].
The molecular structure of Cdk1/2 Inhibitor III has been determined and is available through chemical suppliers. It is a small molecule with a molecular weight of 457.4 g/mol []. The core structure consists of a 1H-1,2,4-triazole ring substituted with various functional groups, including a sulfonamide moiety [].
Cdk1/2 Inhibitor III exerts its biological activity by competitively binding to the ATP-binding site of CDK1 and CDK2 [, , ]. This binding prevents the phosphorylation of downstream substrates essential for cell cycle progression, leading to cell cycle arrest and subsequent apoptosis [, , ]. Specifically, Cdk1/2 Inhibitor III has been shown to induce S-phase arrest in multiple myeloma cells [].
Investigating CDK1/2 Function: Cdk1/2 Inhibitor III has been used as a tool to study the roles of CDK1 and CDK2 in various cellular processes, including cell cycle regulation, DNA damage response, and apoptosis [, , ].
Cancer Research: Cdk1/2 Inhibitor III has shown promising results in preclinical studies involving various cancer models, including multiple myeloma [] and prostate cancer []. It has been used to investigate the potential of CDK1/2 inhibition as a therapeutic strategy for these cancers.
Elucidating Drug Resistance Mechanisms: Research on prostate cancer has utilized Cdk1/2 Inhibitor III to identify loss of MAP3K7 as a potential mechanism of resistance to CDK1/2 inhibition []. This finding could contribute to developing more effective therapeutic approaches for cancers with MAP3K7 loss.
Investigating Synergistic Effects: Studies have explored the synergistic effects of Cdk1/2 Inhibitor III in combination with other anti-cancer agents [, , , ]. This research aims to develop more effective treatment regimens for various cancers.
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6